![molecular formula C12H12N4O2 B2882413 8-(4-甲苯基)-2,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3,4-二酮 CAS No. 848892-95-5](/img/structure/B2882413.png)

8-(4-甲苯基)-2,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

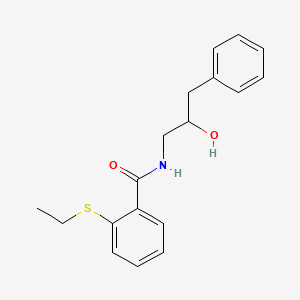

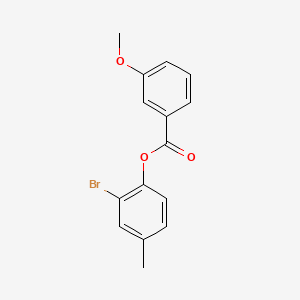

The compound “8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a heterocyclic compound . It has been designed and synthesized as a fused analog of one of the tautomeric forms of 6-azaisocytosine, i.e., 3-amino-1,2,4-triazin-5 (4H)-one and a nitrogen bridgehead analog of the purines .

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [1,2,4]triazines are basically reduced to these two approaches .Molecular Structure Analysis

The structure of this compound consists of a fused five-membered triazole ring . The title compound crystallizes in the monoclinic space group .Chemical Reactions Analysis

The compound is an antitumoral agent candidate . The reactions involved in the synthesis of this compound are part of the broader class of reactions used to synthesize azolo [1,2,4]triazines .科学研究应用

Antimicrobial Activity

Triazine derivatives have been studied for their potential as antimicrobial agents. They can be synthesized to target a range of microbial pathogens, including bacteria and fungi . The structure of triazine allows for the attachment of various substituents, which can enhance the compound’s ability to interact with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen.

Anticancer Properties

Some triazine derivatives exhibit anticancer activity by interfering with the replication of cancer cells . They can act as kinase inhibitors or interact with DNA to prevent cell division. The ability to fine-tune the electronic properties of these compounds through functionalization makes them promising candidates for the development of new anticancer drugs.

Antiviral Uses

The triazine core structure is conducive to the development of antiviral drugs. These compounds can be designed to inhibit viral replication by targeting key enzymes in the viral life cycle . Their high nitrogen content and chemical stability make them suitable for bioorthogonal applications, potentially allowing for targeted drug delivery within the body.

Enzyme Inhibition

Triazines are known to inhibit various enzymes, which is crucial in the treatment of diseases like cancer and Alzheimer’s . By inhibiting enzymes such as carbonic anhydrase or cholinesterase, triazine derivatives can disrupt the metabolic pathways that are essential for the survival of diseased cells.

Drug Design and Discovery

The triazine scaffold is a valuable tool in drug design and discovery due to its ability to form stable, bioactive molecules . Its versatility allows for the creation of compounds with specific pharmacokinetic properties, making it easier to develop drugs with desired efficacy and safety profiles.

Molecular Modeling Studies

Triazine derivatives are often used in molecular modeling studies to understand the interaction between drugs and their targets . These studies can provide insights into the structure-activity relationship of drugs, aiding in the rational design of new therapeutic agents.

Photocatalysis

Due to their electronic properties, triazine derivatives can be used in photocatalysis . This application is particularly relevant in the development of sustainable chemical processes, where triazines can facilitate reactions under light irradiation, reducing the need for harsh chemical conditions.

Heterogeneous Catalysis

Triazines can also serve as ligands in heterogeneous catalysis . Their rich nitrogen content can enhance the catalytic activity of metal complexes, which are used in a variety of industrial chemical processes.

作用机制

未来方向

The development and targeted synthesis of azolo [1,2,4]triazines, which this compound is a part of, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

属性

IUPAC Name |

8-(4-methylphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHCWVXDKYDBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)